molecular formula C11H9BrN2O B13150960 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B13150960
M. Wt: 265.11 g/mol
InChI Key: XUGOZYKZAJNOKH-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromobenzohydrazide with cyclopropyl isocyanate under suitable conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole imparts unique steric and electronic properties, distinguishing it from other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6H2

InChI Key

XUGOZYKZAJNOKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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